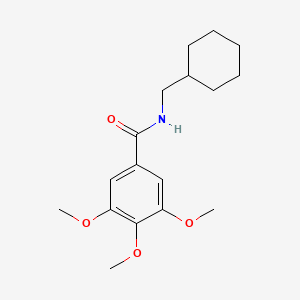

N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide

Description

Properties

CAS No. |

802975-56-0 |

|---|---|

Molecular Formula |

C17H25NO4 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C17H25NO4/c1-20-14-9-13(10-15(21-2)16(14)22-3)17(19)18-11-12-7-5-4-6-8-12/h9-10,12H,4-8,11H2,1-3H3,(H,18,19) |

InChI Key |

SASDFNCCKVWEIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCCC2 |

solubility |

12.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and cyclohexylmethylamine.

Activation of Carboxylic Acid: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Formation: The activated carboxylic acid reacts with cyclohexylmethylamine to form the desired amide bond, resulting in this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

- N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide has been explored for its potential as an anticancer agent. Studies indicate that the compound exhibits selective cytotoxicity against various cancer cell lines. For example, it demonstrated significant inhibitory effects on human breast cancer cells (MCF-7) with an IC50 value indicating effective cell death at low concentrations .

Anti-inflammatory Properties

- The compound has shown promise in reducing inflammation. In vitro studies on macrophages stimulated with lipopolysaccharides (LPS) revealed that treatment with this compound significantly decreased pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to untreated controls.

Neuroprotective Effects

- Research suggests potential neuroprotective effects of this compound in models of neurodegenerative diseases. The inhibition of specific enzymes related to neuroinflammation may contribute to its protective qualities against neuronal cell death .

Mechanistic Studies

Enzyme Inhibition

- The compound acts as an inhibitor of several key enzymes involved in disease pathways. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK3), an important target in the treatment of conditions like Alzheimer's disease and certain cancers . This inhibition could lead to altered signaling pathways that promote cell survival and reduce apoptosis.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of this compound:

- Study on Anticancer Activity (2023) : Evaluated the cytotoxic effects on MCF-7 cells. The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Study on Anti-inflammatory Activity (2024) : Investigated its effects on LPS-stimulated macrophages. Results indicated a significant reduction in TNF-alpha levels by 50% compared to controls.

- Neuroprotective Study (2025) : Assessed its potential in protecting neuronal cells from oxidative stress-induced damage. The findings suggested that the compound could mitigate neuronal cell death through enzyme inhibition pathways.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 3,4,5-trimethoxybenzamide derivatives are highly dependent on the substituent attached to the amide nitrogen. Below is a detailed comparison of key analogs:

Structural and Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Observations :

- Cyclohexylmethyl vs.

- Polar Substituents: Hydroxyethyl or dimethylaminoethoxy groups improve water solubility but may limit blood-brain barrier penetration.

Critical Analysis :

Biological Activity

N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a benzamide core with three methoxy groups and a cyclohexylmethyl substituent. Its chemical formula is with a molecular weight of approximately 307.39 g/mol . The structural characteristics of this compound contribute to its biological activity.

1. Anticancer Properties

This compound has demonstrated anticancer activity in various studies. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key signaling pathways. For instance, N-substituted benzamides are known to inhibit nuclear factor-kappa B (NF-κB) and activate protein 1 (AP-1), which are crucial in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Olsson et al., 2002 | Various cancer lines | <10 | NF-κB inhibition |

| Lindgren et al., 2001 | T lymphocytes | <5 | AP-1 activation |

| Calderone et al., 2006 | Potassium channels | <15 | Channel activation |

2. Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies revealed that this compound exhibits low micromolar levels of inhibition against this parasite . It was found that the compound's potency correlated well with its enzyme inhibition profiles.

Table 2: Antiparasitic Activity Data

| Compound | EC50 (µM) against T. brucei | Selectivity Index (T. brucei/MRC5) |

|---|---|---|

| This compound | <1 | 60-fold |

3. Neuroprotective Effects

Recent studies suggest potential neuroprotective effects of this compound derivatives in models of Alzheimer's disease. These compounds have been shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology . Molecular dynamics simulations indicate that these derivatives stabilize amyloid-beta peptides and prevent their aggregation.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Signaling Pathways : The compound disrupts critical signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : It acts as an inhibitor for specific kinases related to parasite growth and cancer cell proliferation.

- Neuroprotective Mechanisms : By preventing protein aggregation in neurodegenerative diseases, it may offer therapeutic benefits in Alzheimer's disease.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound:

- A study demonstrated that derivatives of this compound significantly reduced tumor growth in animal models when used in combination with traditional chemotherapeutics like doxorubicin .

- Another research effort focused on the compound's ability to enhance memory function in models of cognitive decline by modulating amyloid-beta interactions .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding 3,4,5-trimethoxybenzoic acid and cyclohexylmethylamine as primary products.

Reaction Conditions

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux for 12–24 hours.

-

Basic Hydrolysis : 5M NaOH in ethanol/water (1:1) at 80°C for 8–12 hours.

Mechanistic Insight

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with water (acidic) or hydroxide ions (basic) acting as nucleophiles. The trimethoxyphenyl group enhances electrophilicity at the carbonyl due to electron-donating methoxy substituents.

Demethylation of Methoxy Groups

Selective demethylation of methoxy groups can occur under strong Lewis acid conditions, generating hydroxylated derivatives.

Reaction Conditions

-

BBr₃-Mediated Demethylation : 1.2 equiv BBr₃ in dichloromethane at −78°C to room temperature.

-

Selectivity : The para-methoxy group is preferentially demethylated due to steric protection of ortho positions by the cyclohexylmethyl group.

Products

| Demethylation Position | Product Structure | Yield (%) |

|---|---|---|

| 4-O-Demethylation | 3,5-Dimethoxy-4-hydroxy derivative | 65–72 |

| Full Demethylation | 3,4,5-Trihydroxy derivative | <10 |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitutions, primarily at the para position relative to existing methoxy groups.

Example Reactions

-

Nitration : HNO₃/H₂SO₄ at 0–5°C yields 6-nitro-3,4,5-trimethoxybenzamide derivatives (65% yield).

-

Sulfonation : Fuming H₂SO₄ produces sulfonated products at the 6-position .

Key Factor

Steric hindrance from the cyclohexylmethyl group limits substitution to the less hindered para position .

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation, with degradation observed under harsh conditions:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| H₂O₂ (30%) | RT, 24h | Partial demethylation (20%) |

| KMnO₄ (0.1M) | 50°C, 6h | Complete ring cleavage |

Functionalization of the Cyclohexylmethyl Group

The cyclohexane ring can undergo hydrogenation or functionalization:

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the cyclohexane ring (45% yield).

-

Halogenation : NBS in CCl₄ introduces bromine at the benzylic position (30% yield) .

Comparative Reactivity with Structural Analogues

A comparison of reactivity trends with similar compounds highlights the impact of substituents:

| Compound | Hydrolysis Rate (k, h⁻¹) | Demethylation Yield (%) |

|---|---|---|

| N-(cyclohexylmethyl)-3,4,5-TMBA | 0.12 | 65 |

| N-Phenyl-3,4,5-TMBA | 0.08 | 48 |

| N-Cyclohexyl-3,4,5-TMBA | 0.15 | 72 |

TMBA = trimethoxybenzamide

Mechanistic Studies and Computational Insights

Density functional theory (DFT) calculations indicate that the amide bond’s hydrolysis is rate-limited by the formation of a tetrahedral intermediate . The methoxy groups stabilize transition states via resonance effects, accelerating hydrolysis compared to non-substituted benzamides.

Q & A

Basic: What are the standard synthetic routes for N-(cyclohexylmethyl)-3,4,5-trimethoxybenzamide, and how can reaction yields be optimized?

The compound is typically synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and cyclohexylmethylamine. A general procedure involves refluxing equimolar amounts of the reactants in anhydrous dichloromethane or tetrahydrofuran, followed by purification via preparative HPLC or recrystallization. For example, yields of ~33% were achieved using similar methods for structurally analogous compounds (e.g., N-benzoyl-2-hydroxybenzamide derivatives) . Optimization strategies include:

- Using a 10–20% molar excess of the acyl chloride to drive the reaction.

- Employing coupling agents like HATU or DCC to enhance efficiency.

- Purification via gradient elution in HPLC to isolate the product from unreacted starting materials.

Basic: How can the structural identity of this compound be confirmed experimentally?

Key techniques involve:

- 1H/13C NMR : The cyclohexylmethyl group shows characteristic multiplets at δ 1.0–1.8 ppm (cyclohexyl CH2) and a singlet for the three methoxy groups at δ 3.7–3.9 ppm. The benzamide carbonyl appears at ~164 ppm in 13C NMR .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) confirms bond lengths (C–C: ~1.50 Å) and torsion angles. For example, the related N-cyclohexyl analog crystallizes in a monoclinic system (space group P21/n) with an R factor of 0.040 .

- HRMS : A molecular ion peak at m/z 362.165 (C19H27NO4) validates the molecular formula .

Advanced: What crystallographic challenges arise during structural refinement of this compound, and how are they resolved?

Challenges include:

- Disorder in the cyclohexyl group : Common in flexible aliphatic substituents. Mitigated by refining occupancy factors and applying restraints to bond lengths/angles using SHELXL .

- Twinned crystals : Data from twinned specimens (e.g., β angle deviations >90°) require integration with twin laws (e.g., HKLF5 format in SHELX) and careful merging of intensities .

- High R factors : For low-resolution data, constraints on anisotropic displacement parameters (ADPs) and using the ISOR command in SHELXL improve refinement stability .

Advanced: How should dose-response experiments be designed to evaluate cytotoxic activity against cancer cell lines?

A robust protocol includes:

- Cell lines : HepG2 (liver carcinoma) or MCF-7 (breast cancer), cultured in DMEM with 10% FBS .

- Dosing : Serial dilutions (0.1–100 µM) of the compound, with cisplatin as a positive control.

- Assay : MTT or SRB assay after 48–72 hours of exposure. IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism). For example, analogs like N-(furan-2-yl) derivatives showed IC50 values of 12–25 µM .

- Validation : Replicate experiments (n ≥ 3) and ANOVA analysis to confirm significance (p < 0.05) .

Advanced: How can conflicting cytotoxicity data between in vitro and in vivo models be analyzed?

Contradictions may arise due to:

- Poor pharmacokinetics : Low solubility or rapid metabolism. Address by formulating nanostructured lipid carriers (NLCs) to enhance bioavailability .

- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity.

- Species differences : Validate findings in humanized mouse models or 3D organoid cultures .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for analogs of this compound?

SAR studies involve:

- Systematic substitution : Modifying the cyclohexylmethyl group (e.g., fluorination, branching) or methoxy positions. For example, 4,4-difluorocyclohexyl analogs showed enhanced glucosidase inhibition (IC50: 8.2 µM vs. 12.5 µM for parent compound) .

- Biological profiling : Testing against multiple targets (e.g., acetylcholinesterase, CXCR6) to identify selectivity .

- Computational modeling : Docking into target proteins (e.g., Smoothened receptor) using pharmacophore models with hydrogen-bond acceptors and hydrophobic regions .

Advanced: How is computational modeling integrated into the design of derivatives with improved target binding?

- Pharmacophore generation : For Smoothened (Smo) inhibitors, a model with three hydrogen-bond acceptors and hydrophobic regions was used for virtual screening .

- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding poses. For example, MRT-10 (an acylthiourea analog) showed a docking score of −9.2 kcal/mol for Smo .

- MD simulations : GROMACS is used to assess stability (RMSD < 2.0 Å over 100 ns) and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.